An In-Depth Technical Guide to the Physicochemical and Biological Properties of N-Ethyl-1,3,4-thiadiazol-2-amine
An In-Depth Technical Guide to the Physicochemical and Biological Properties of N-Ethyl-1,3,4-thiadiazol-2-amine
Abstract
The 1,3,4-thiadiazole nucleus is a prominent heterocyclic scaffold that forms the core of numerous pharmacologically active compounds. Its unique structural and electronic properties have made it a "privileged structure" in medicinal chemistry, conferring a broad spectrum of biological activities. This technical guide provides a comprehensive overview of a specific derivative, N-Ethyl-1,3,4-thiadiazol-2-amine (CAS No. 13275-68-8). We will delve into its fundamental physicochemical properties, spectroscopic profile, synthesis, and analytical characterization. Furthermore, this guide explores the broader biological context of the 2-amino-1,3,4-thiadiazole class, offering insights into the potential applications and mechanism of action for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
N-Ethyl-1,3,4-thiadiazol-2-amine is a small molecule characterized by a central five-membered 1,3,4-thiadiazole ring, substituted with an ethylamino group at the C2 position. This seemingly simple structure holds significant potential for chemical modification and biological interaction.
Key Identifiers
A summary of the essential identification and core physicochemical data for N-Ethyl-1,3,4-thiadiazol-2-amine is presented below.
| Property | Value | Source(s) |
| IUPAC Name | N-ethyl-1,3,4-thiadiazol-2-amine | [1] |
| CAS Number | 13275-68-8 | [1] |
| Molecular Formula | C₄H₇N₃S | [1] |
| Molecular Weight | 129.18 g/mol | [1][2] |
| Canonical SMILES | CCNC1=NN=CS1 | [1][2] |
| Monoisotopic Mass | 129.03607 Da | [2] |
| Predicted XLogP3-AA | 1.1 | [2] |
Structural Considerations: Tautomerism
A critical aspect for researchers to consider is the potential for tautomerism in 2-amino-1,3,4-thiadiazole systems. The exocyclic amine can exist in equilibrium with its imine tautomer. This equilibrium can be influenced by the solvent, pH, and the nature of substituents. Understanding this dynamic is crucial as the dominant tautomeric form dictates the molecule's hydrogen bonding capabilities, receptor-binding interactions, and overall pharmacokinetic profile.
Spectroscopic Profile for Structural Elucidation
Confirming the identity and purity of N-Ethyl-1,3,4-thiadiazol-2-amine requires a multi-faceted spectroscopic approach. Below are the expected characteristic signals based on analyses of structurally similar compounds.[3][4][5]
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¹H NMR: The spectrum is expected to show a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl group, with coupling between them. A broad singlet corresponding to the amine proton (-NH) would also be present. The proton on the thiadiazole ring (C5-H) would appear as a singlet in the aromatic region.
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¹³C NMR: Characteristic peaks would include those for the two carbons of the ethyl group, and two distinct signals for the C2 and C5 carbons of the thiadiazole ring, which appear in the range of 148-169 ppm.[3][4]
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IR Spectroscopy: Key vibrational bands would include N-H stretching for the secondary amine (around 3200-3400 cm⁻¹), C-H stretching for the aliphatic ethyl group (around 2850-2960 cm⁻¹), and a characteristic C=N stretching vibration for the thiadiazole ring (around 1590–1636 cm⁻¹).[3][5] The C-S-C stretching of the thiadiazole moiety is typically observed in the 812-854 cm⁻¹ range.[3]
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Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z 129, corresponding to the molecular weight of the compound.
Synthesis and Analytical Characterization
The synthesis of 2-amino-1,3,4-thiadiazole derivatives is well-established, typically involving the cyclization of a thiosemicarbazide precursor.[6][7][8]
General Synthesis Workflow
The most common and direct route involves the acid-catalyzed cyclodehydration of an appropriately substituted thiosemicarbazide. For N-Ethyl-1,3,4-thiadiazol-2-amine, the precursor would be 4-ethylthiosemicarbazide, which is reacted with a one-carbon source like formic acid, often in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphate ester (PPE).[6][8]
Caption: General workflow for the synthesis of N-Ethyl-1,3,4-thiadiazol-2-amine.
Protocol: Synthesis via Phosphorous Oxychloride
Disclaimer: This protocol is a representative example and should be adapted and optimized under appropriate laboratory safety conditions by qualified personnel.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-ethylthiosemicarbazide (1.0 eq).
-
Reagent Addition: Slowly add an excess of phosphorus oxychloride (POCl₃, ~5-10 eq) to the flask under cooling in an ice bath.
-
Cyclization: After the addition is complete, add formic acid (1.2 eq) dropwise. The mixture is then heated to 80-90 °C and refluxed for 1-2 hours, monitoring the reaction by TLC.[6]
-
Quenching & Workup: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice. The acidic solution is then slowly neutralized to a pH of ~8 with a concentrated base solution (e.g., 50% NaOH), causing the product to precipitate.[6]
-
Isolation & Purification: The resulting solid is collected by vacuum filtration, washed thoroughly with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Protocol: Analytical Purity Assessment by HPLC
Disclaimer: This is a general method and may require optimization for specific equipment and purity requirements.
-
Sample Preparation: Prepare a stock solution of the synthesized compound in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute to a working concentration of ~50 µg/mL with the mobile phase.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: The purity is determined by the peak area percentage of the main component in the chromatogram.
Caption: Workflow for assessing the purity of the synthesized compound via HPLC.
Biological Context and Potential Applications
While specific biological data for N-Ethyl-1,3,4-thiadiazol-2-amine is sparse in publicly available literature, the 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in drug discovery, exhibiting a vast range of pharmacological activities.[9][10][11]
Established Activities of the 1,3,4-Thiadiazole Scaffold
Derivatives of this heterocyclic system have been extensively reported to possess a wide array of biological effects, including:
-
Antimicrobial Activity: Many derivatives show potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][12][13]
-
Antiviral Activity: The scaffold is considered a promising starting point for developing agents against various viruses, including HIV-1.[10]
-
Anticancer Activity: Numerous 1,3,4-thiadiazole compounds have demonstrated significant cytotoxic properties against various human cancer cell lines.[6][14][15]
-
Enzyme Inhibition: The parent compound, 2-amino-1,3,4-thiadiazole, is known to be metabolized into derivatives that are potent inhibitors of inosine 5'-monophosphate (IMP) dehydrogenase, a key enzyme in purine biosynthesis and a target for cancer therapy.[16]
-
Other Activities: The scaffold has also been associated with anti-inflammatory, anticonvulsant, and diuretic properties.[11][17]
The N-ethyl substitution on the 2-amino group modifies the lipophilicity and steric profile of the molecule compared to the unsubstituted parent, which can significantly influence its pharmacokinetic properties and target-binding affinity.
Potential Mechanism of Action
Based on studies of the parent compound, a likely mechanism of action for N-Ethyl-1,3,4-thiadiazol-2-amine involves its intracellular conversion into active metabolites. One proposed pathway is the formation of a mononucleotide analog that competitively inhibits IMP dehydrogenase, thereby depleting the guanine nucleotide pool necessary for DNA and RNA synthesis and ultimately arresting cell proliferation.[16]
Caption: A potential mechanism of action for N-Ethyl-1,3,4-thiadiazol-2-amine.
Conclusion
N-Ethyl-1,3,4-thiadiazol-2-amine is a derivative of the pharmacologically significant 1,3,4-thiadiazole family. While its individual properties are not extensively documented, its structural relationship to a wide range of biologically active compounds makes it a molecule of high interest for further research. Its straightforward synthesis and the well-established biological potential of its core scaffold provide a solid foundation for its use as a building block in drug design or as a candidate for screening in various therapeutic areas, particularly in oncology and infectious diseases. This guide serves as a foundational resource for researchers embarking on studies involving this versatile compound.
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